3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate
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Overview
Description
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate is a complex organic compound with intriguing characteristics. It's known for its unique structure, combining a trifluoromethyl-pyridinyl moiety with a benzenesulfonate ester group. This hybrid structure grants the compound significant chemical reactivity and stability, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate typically involves several key steps:
Nitration: : The starting material, such as 3-chloro-5-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group.
Reduction: : The nitro group is then reduced to form the corresponding amine.
Sulfonation: : The resulting amine reacts with benzenesulfonyl chloride to form the sulfonamide.
Esterification: : Finally, esterification with a phenolic compound yields the target ester.
The reaction conditions generally require carefully controlled temperatures, specific solvents (e.g., dichloromethane or toluene), and catalysts to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure control. Automation and continuous flow processes are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is crucial for obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under strong conditions to form corresponding quinones.
Reduction: : Reduction typically targets the pyridine ring, leading to partially or fully reduced derivatives.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), Raney nickel for hydrogenation reactions.
Major Products
Oxidation: : Formation of quinone derivatives.
Reduction: : Amines or alcohols depending on the extent of reduction.
Substitution: : Halogenated, nitrated, or alkylated derivatives based on the substituents introduced.
Scientific Research Applications
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate finds applications across various domains:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential use in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its therapeutic potential, particularly in developing inhibitors for specific enzymes.
Industry: : Employed in the manufacture of advanced materials, including polymers with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets like enzymes or receptors. Its mechanism of action involves binding to specific sites on these molecules, modulating their activity. The trifluoromethyl groups enhance its binding affinity and metabolic stability, which can be crucial for its effectiveness in biological systems.
Comparison with Similar Compounds
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzoic acid
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl benzenesulfonate
3-(trifluoromethyl)-2-pyridinyl ethers
By comparing these compounds, the unique trifluoromethyl groups and the specific arrangement of functional groups in 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate stand out, enhancing its distinct chemical behavior and applications.
Properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6NO4S/c20-16-8-12(19(24,25)26)10-27-17(16)30-13-4-2-5-14(9-13)31-32(28,29)15-6-1-3-11(7-15)18(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVANCRPEPIXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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